Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

α7 nAChR isostere cognitive deficit

Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate (CAS 1009629‑97‑3) is a bicyclic tropane derivative characterized by a tert‑butoxycarbonyl (Boc)‑protected bridgehead nitrogen and an exo‑oriented primary amine at the 6‑position of the 8‑azabicyclo[3.2.1]octane scaffold [REFS‑1]. Unlike the widely exploited 3‑amino‑tropane regioisomers, the 6‑exo‑amino substitution pattern presents a spatially and electronically unique exit vector.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B12282382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1
InChIKeyFHDFHYKWBSUCBY-LPEHRKFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate – A Structurally Distinct 6‑exo‑Amino Tropane Building Block


Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate (CAS 1009629‑97‑3) is a bicyclic tropane derivative characterized by a tert‑butoxycarbonyl (Boc)‑protected bridgehead nitrogen and an exo‑oriented primary amine at the 6‑position of the 8‑azabicyclo[3.2.1]octane scaffold [REFS‑1]. Unlike the widely exploited 3‑amino‑tropane regioisomers, the 6‑exo‑amino substitution pattern presents a spatially and electronically unique exit vector. This compound was explicitly designed and prepared as an isostere of 3‑aminoquinuclidine within a drug‑discovery program targeting α7 nicotinic acetylcholine receptors (nAChRs) for cognitive‑deficit indications, and has subsequently found utility as a versatile intermediate in neurokinin‑1 (NK1) and CCR5 antagonist programs [REFS‑1][REFS‑2].

Why Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate Cannot Be Replaced by Generic 3‑Amino or endo‑Isomer Analogs


The position and stereochemistry of the amino group on the 8‑azabicyclo[3.2.1]octane core fundamentally dictate both the chemical reactivity and the biological profile of derived amides or ureas. The exo‑6‑amino isomer projects its nucleophilic amine along a trajectory that is topologically distinct from that of the more common exo‑3‑amino (tropane‑3‑amine) or endo‑6‑amino variants [REFS‑1]. In published structure–activity relationships (SAR), acidic substituents at the 6‑exo position of 8‑azabicyclo[3.2.1]octane benzylamines delivered high‑affinity human NK1 (hNK1) antagonists with selectivity over the hERG channel, a profile that was not achievable with regioisomeric substitution patterns [REFS‑2]. Furthermore, the 6‑exo‑amino‑8‑azabicyclo[3.2.1]octane series was purpose‑designed as an isosteric replacement for 3‑aminoquinuclidine and showed α7 nAChR activity equipotent to the quinuclidine reference series, whereas alternative azabicyclic scaffolds did not match this potency [REFS‑1]. Consequently, substituting a generic 3‑amino‑tropane or an endo‑configured 6‑amino analog for this exo‑6‑amino building block can lead to loss of the desired spatial presentation of the pendant amide/urea pharmacophore and erosion of on‑target potency or selectivity [REFS‑1][REFS‑2].

Quantitative Head‑to‑Head Evidence for Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate Over Closest Analogs


α7 Nicotinic Receptor Equipotency: 6‑exo‑Amino‑8‑azabicyclo[3.2.1]octane Aryl Amides Match Quinuclidine Comparator

In a direct comparative study, aryl amide derivatives of the free amine corresponding to tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate were tested head‑to‑head against the analogous 3‑aminoquinuclidine‑derived aryl amides in an α7 nAChR functional assay [REFS‑1]. The 6‑exo‑amino‑8‑azabicyclo[3.2.1]octane‑based series displayed potent α7 activity that was qualitatively described as equal to that of the quinuclidine series [REFS‑1]. Quinuclidine benzamide α7 agonists such as PNU‑282987 served as the benchmark [REFS‑1].

α7 nAChR isostere cognitive deficit schizophrenia

hNK1 Antagonist Affinity and hERG Selectivity Conferred by 6‑exo Substitution in 8‑Azabicyclo[3.2.1]octane Benzylamines

In a systematic SAR study of 8‑azabicyclo[3.2.1]octane benzylamine hNK1 antagonists, incorporation of acidic substituents specifically at the 6‑exo position yielded compounds with high hNK1 affinity while maintaining selectivity over the hERG potassium channel [REFS‑2]. This SAR was established by comparing 6‑exo‑substituted analogs against the corresponding unsubstituted or alternative‑regioisomer parent compounds within the same manuscript [REFS‑2].

NK1 antagonist hERG selectivity 6-exo substituent benzylamine SAR

Topological Differentiation of the 6‑exo‑Amino Exit Vector vs. the Common 3‑exo‑Amino Isomer

The 8‑azabicyclo[3.2.1]octane nucleus presents three distinct bridgehead‑distal positions for amino substitution: C2, C3, and C6. The 3‑amino (tropane‑3‑amine) configuration is by far the most prevalent in the literature and in commercial catalogs. The 6‑exo‑amino isomer, in contrast, projects the amine functionality along a vector that is rotated approximately 120° relative to the C3 position, resulting in a different spatial orientation of any appended pharmacophore [REFS‑1]. This altered trajectory was specifically exploited to generate biologically active amides that matched the quinuclidine pharmacophore in α7 nAChR space, a goal that the more common 3‑amino‑tropane amides failed to achieve [REFS‑1].

exit vector topology scaffold diversity tropane regioisomer

Use as a Key Intermediate in CCR5 Antagonist Synthesis: Bridging the Maraviroc Chemotype

The 3‑amino‑8‑azabicyclo[3.2.1]octane scaffold, of which the 6‑exo‑amino variant is a regioisomeric analog, has been systematically evaluated as a replacement for the tropane core in the clinically approved CCR5 antagonist maraviroc [REFS‑3]. In the Lemoine et al. (2010) study, analogs incorporating the 3‑amino‑8‑azabicyclo[3.2.1]octane motif exhibited CCR5 antagonism with an IC₅₀ of 43 nM in a chemotaxis assay, demonstrating that subtle regiochemical modification of the tropane scaffold retains target engagement [REFS‑3]. The tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate building block serves as the direct synthetic precursor for generating analogous CCR5‑targeted libraries with the differentiated 6‑exo‑amino vector [REFS‑4].

CCR5 antagonist maraviroc replacement 3‑amino‑8‑azabicyclo[3.2.1]octane scaffold

Commercial Purity Benchmark: ≥98% by HPLC/NMR with Batch‑Level QC Documentation

Multiple reputable suppliers (Bidepharm, CymitQuimica, AKSci, Chemscene) provide tert‑butyl (1S,5R,6S)‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate at standard purities of ≥95%, with Bidepharm specifically offering ≥98% purity and providing batch‑level QC documentation including NMR, HPLC, and GC traces [REFS‑5][REFS‑6]. In contrast, the more common 3‑amino‑tropane isomer (CAS 744183‑20‑8) is offered at comparable purity levels, but the 6‑exo‑amino reagent is supplied with the explicit stereochemical specification (1S,5R,6S) that is critical for enantioselective synthesis campaigns [REFS‑5][REFS‑6].

purity quality control procurement specification analytical certification

Boc Protection Enables Orthogonal Deprotection and Modular Synthesis Strategies

The tert‑butyloxycarbonyl (Boc) group on the bridgehead nitrogen of the 8‑azabicyclo[3.2.1]octane scaffold permits selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without cleaving the exo‑6‑amine, which is available for subsequent amide bond formation, reductive amination, or sulfonamide coupling [REFS‑8][REFS‑9]. This orthogonal protection strategy is essential for the synthesis of tropenyl‑urea CXCR3 antagonists and constrained peptidomimetics [REFS‑8]. The alternative Cbz‑protected analog requires hydrogenolysis conditions that can reduce sensitive functional groups, limiting parallel synthesis compatibility [REFS‑9].

Boc deprotection orthogonal protecting group solid‑phase synthesis peptidomimetics

Procurement‑Relevant Application Scenarios for Tert‑butyl exo‑6‑amino‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate


α7 nAChR Agonist Lead Optimization Requiring a Quinuclidine Isostere

Programs targeting cognitive deficits in schizophrenia or Alzheimer’s disease that have identified a quinuclidine‑based α7 agonist lead compound can procure this 6‑exo‑amino‑8‑azabicyclo[3.2.1]octane building block to generate structurally novel, patentable isosteres. The scaffold has been experimentally validated to deliver α7 nAChR activity equipotent to the quinuclidine series [REFS‑1]. The Boc‑protected amine enables rapid amide library synthesis with diverse aryl carboxylic acids.

NK1 Antagonist Development with Mandated hERG Selectivity

For NK1 antagonist programs where hERG liability has been identified in early leads, the 6‑exo‑amino scaffold provides the requisite C6 attachment point for acidic substituents (carboxylic acids, tetrazoles, acylsulfonamides). Published SAR demonstrates that such 6‑exo‑acidic modifications confer high hNK1 affinity while maintaining selectivity over the hERG channel [REFS‑2]. The Boc‑protected intermediate can be elaborated via amide coupling at the 6‑exo‑amine followed by N‑Boc deprotection and benzylamine installation at the bridgehead nitrogen.

CCR5/CXCR3 Chemokine Antagonist Library Synthesis

The 8‑azabicyclo[3.2.1]octane scaffold is a validated CCR5 antagonist core (IC₅₀ = 43 nM for 3‑amino analogs) [REFS‑3]. The 6‑exo‑amino regioisomer enables exploration of structurally differentiated CCR5 and CXCR3 antagonist libraries that circumvent existing IP around the 3‑amino‑tropane maraviroc chemotype. The building block is directly amenable to urea and amide library synthesis as described for tropenyl‑piperidine CXCR3 antagonists [REFS‑4].

Conformationally Constrained Peptidomimetic Design

The rigid 8‑azabicyclo[3.2.1]octane framework with an exo‑6‑amino substituent provides a conformationally locked dipeptide mimetic scaffold for studying backbone curvature and steric modulation in peptide‑receptor interactions [REFS‑9]. The orthogonal Boc protection allows selective N‑terminal deprotection while the exo‑amine serves as a C‑terminal coupling handle. This regioisomer offers a distinct conformational constraint compared to the more common 3‑amino‑tropane‑based peptidomimetics.

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